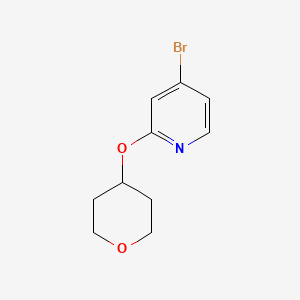

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

4-bromo-2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-4-12-10(7-8)14-9-2-5-13-6-3-9/h1,4,7,9H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHBVRBLDHTPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731431 | |

| Record name | 4-Bromo-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036761-99-5 | |

| Record name | 4-Bromo-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine typically involves the reaction of 4-bromopyridine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research and development purposes .

Chemical Reactions Analysis

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Hydrolysis: The tetrahydropyran-4-yloxy group can be hydrolyzed under acidic conditions to yield the corresponding alcohol.

Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has shown promise as an inhibitor or modulator of various enzymes and proteins, making it significant in drug discovery. Its ability to interact with active sites of enzymes may influence metabolic pathways, cellular processes, and gene expression related to cell growth and apoptosis.

Case Study: Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit specific kinases involved in cancer pathways. For example, studies have demonstrated that derivatives can inhibit activin-like kinase 5 (ALK5), which is crucial in the TGF-β signaling pathway associated with tumor growth and fibrotic diseases .

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

- Oxidation and Reduction Reactions: Altering the oxidation state of the pyridine ring.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of bromine with other groups |

| Oxidation/Reduction | Changes in oxidation state of functional groups |

| Coupling | Formation of larger molecules via coupling reactions |

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing new materials such as sensors or organic electronics. The solubility and binding affinity characteristics can be explored for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The tetrahydropyran-4-yloxy group can act as a protecting group in organic synthesis, while the bromo group can participate in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine vs. 3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine

- Structural Difference : Bromine at 4-position (target) vs. 3-position (analog).

- Spectral Data : In 1H NMR, the target compound’s pyridine protons (δ ~8.2–7.3 ppm) differ from the analog due to bromine’s deshielding effects .

This compound vs. 4-Bromo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine

- Structural Difference : THP-4-yloxy (target) vs. THP-2-yloxy with a methyl group at 2-position (analog).

Functional Group Variations

THP-Oxy vs. Cyclopropyl Substituents

- This compound vs. 4-Bromo-2-cyclopropylpyridine Impact: The THP group enhances solubility in polar solvents (e.g., DMF, dioxane) compared to the hydrophobic cyclopropyl group. Cyclopropyl’s ring strain may increase reactivity in ring-opening reactions . Molecular Weight: Target (C10H12BrNO2, ~274.1 g/mol) vs. cyclopropyl analog (C8H8BrN, ~198.1 g/mol) .

THP-Oxy vs. Pyridone Derivatives

- This compound vs. 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

Halogen and Heteroatom Variations

Bromo vs. Chloro/Fluoro Analogs

- This compound vs. 3-Bromo-2-fluoro-6-(THP-4-yloxy)pyridine Impact: Fluorine’s electronegativity increases the electron-deficient nature of the pyridine ring, accelerating reactions like SNAr. Bromine’s larger size may hinder steric access . Molecular Weight: Fluorinated analog (C10H11BrFNO2, ~276.1 g/mol) vs. target (~274.1 g/mol) .

Physicochemical Data

Biological Activity

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS No. 1036761-99-5) is a chemical compound that belongs to the pyridine family, characterized by the presence of a bromine atom and a tetrahydro-2H-pyran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.

The molecular formula of this compound is C10H12BrNO2, with a molecular weight of approximately 258.11 g/mol. Its structure includes a pyridine ring, which is known for its diverse biological activities. The compound is typically stored under controlled conditions (2–8°C) to maintain its stability .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can facilitate nucleophilic substitution reactions, allowing for modifications that may enhance its pharmacological properties. The tetrahydro-2H-pyran moiety may contribute to improved solubility and bioavailability, crucial for therapeutic efficacy .

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antitumor properties. For example, compounds that inhibit the ALK5 receptor have shown promise in controlling tumor growth in various cancer models. In one study, a related compound demonstrated IC50 values of 25 nM against ALK5 autophosphorylation and effectively inhibited tumor growth in xenograft models at doses of 30 mg/kg .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, it may influence pathways related to TGF-β signaling, which is implicated in fibrosis and cancer progression. Such inhibition can lead to reduced cellular proliferation and migration, contributing to its therapeutic potential .

Case Studies

- Study on ALK5 Inhibition : A series of pyridine derivatives were synthesized and tested for their ability to inhibit ALK5 activity. Among these, a derivative closely related to this compound showed significant inhibition with favorable pharmacokinetic properties, suggesting its potential for further development as an anticancer agent .

- Antiparasitic Activity : Compounds with similar structural features have been explored for their antiparasitic effects. Research indicates that modifications to the pyridine structure can enhance activity against malaria parasites by targeting specific metabolic pathways .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key properties:

| Compound Name | Molecular Formula | Molecular Weight | Key Activity |

|---|---|---|---|

| This compound | C10H12BrNO2 | 258.11 g/mol | Antitumor, Enzyme Inhibition |

| 4-Bromopyridine | C5H4BrN | 173.00 g/mol | Antimicrobial |

| Tetrahydropyran derivatives | Varies | Varies | Various biological activities |

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives (e.g., 4-bromopyridine) can react with tetrahydro-2H-pyran-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage . Alternatively, intermediates like 4-bromomethyltetrahydropyran (CAS 125552-89-8) may be used in alkylation reactions with hydroxylated pyridines . Reaction optimization often focuses on solvent choice (polar aprotic solvents like DMF) and temperature control (60–80°C) to maximize yield and purity.

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., bromine and ether groups) .

- X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated in studies of structurally similar bromopyridine derivatives .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- FT-IR : Identify functional groups (e.g., C-O-C stretching at ~1100 cm) .

Q. How should this compound be stored to ensure stability?

Store in sealed, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and incompatible substances (strong acids/bases), as brominated compounds are prone to hydrolysis or decomposition. Stability studies for analogous compounds indicate a shelf life of 12–18 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in bromopyridine derivatives?

Regioselectivity in bromination depends on directing groups and reaction media. For example:

- Electrophilic bromination : Use Lewis acids (e.g., FeBr) to direct bromine to electron-rich positions .

- Metal-catalyzed cross-coupling : Employ Pd catalysts (e.g., Suzuki-Miyaura) to install bromine at specific sites via pre-functionalized intermediates .

- Solvent effects : Polar solvents (e.g., acetonitrile) favor monobromination, while non-polar solvents may lead to di-substitution .

Q. What analytical challenges arise in detecting impurities or by-products during synthesis?

Common issues include:

- Co-elution in HPLC : Use reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% TFA) to separate brominated by-products .

- Trace moisture sensitivity : Karl Fischer titration ensures solvent dryness, critical for avoiding hydrolysis side reactions .

- Mass spectrometry artifacts : Deuterated solvents (e.g., DMSO-d) can interfere with HRMS; use matrix-free ionization methods (e.g., ESI) .

Q. How do steric and electronic effects influence the reactivity of the tetrahydro-2H-pyran-4-yloxy group?

- Steric hindrance : The tetrahedral geometry of the pyran ring reduces accessibility for nucleophilic attack, requiring elevated temperatures for reactions .

- Electronic effects : The ether oxygen stabilizes adjacent charges via resonance, enhancing electrophilic substitution at the pyridine’s para-position . Kinetic studies of similar systems show a 20–30% rate increase in bromination compared to non-substituted pyridines .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between experimental and computational models?

- DFT calculations : Optimize molecular geometries using software like Gaussian to predict NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping in tetrahydro-2H-pyran) that cause signal broadening .

- Cross-validation : Compare with structurally characterized analogs (e.g., 4-bromo-2-hydroxypyridine) to validate assignments .

Q. What mechanistic pathways explain the compound’s stability under acidic or basic conditions?

- Acidic conditions : Protonation of the pyridine nitrogen increases electrophilicity, making the bromine susceptible to hydrolysis. Half-life studies at pH <3 show >50% degradation within 24 hours .

- Basic conditions : The ether linkage undergoes nucleophilic cleavage (e.g., OH attack), forming pyridinol and tetrahydro-2H-pyran-4-ol. Kinetic data suggest pseudo-first-order decay with = 0.012 h at pH 10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.